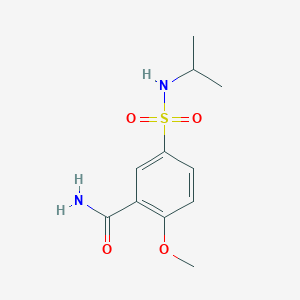
N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide: is an organic compound belonging to the class of benzamides. This compound is characterized by the presence of chloro and iodo substituents on the phenyl ring, along with methoxy groups on the benzamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-iodoaniline and 3,5-dimethoxybenzoic acid.
Coupling Reaction: The 2-chloro-4-iodoaniline is reacted with 3,5-dimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloro and iodo substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The methoxy groups can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to changes in the functional groups present on the compound.
科学的研究の応用
Chemistry: N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound can be used as a probe to study the interactions of chloro and iodo substituents with biological macromolecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The chloro and iodo substituents can form halogen bonds with target proteins, influencing their activity. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s effects.
類似化合物との比較
- N-(2-chloro-4-iodophenyl)acetamide
- N-(2-chloro-4-iodophenyl)-2-furamide
- N-(2-chloro-4-iodophenyl)-4-methoxybenzamide
Comparison:
- N-(2-chloro-4-iodophenyl)acetamide lacks the methoxy groups, which may reduce its ability to participate in hydrogen bonding and hydrophobic interactions.
- N-(2-chloro-4-iodophenyl)-2-furamide contains a furan ring instead of the benzamide moiety, altering its chemical properties and reactivity.
- N-(2-chloro-4-iodophenyl)-4-methoxybenzamide has a single methoxy group, which may affect its overall stability and interaction with molecular targets.
Uniqueness: N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide is unique due to the presence of both chloro and iodo substituents along with two methoxy groups, providing a distinct combination of chemical properties that can be leveraged in various scientific and industrial applications.
特性
IUPAC Name |
N-(2-chloro-4-iodophenyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO3/c1-20-11-5-9(6-12(8-11)21-2)15(19)18-14-4-3-10(17)7-13(14)16/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSFSXLEUZWFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(5-methoxy-2-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6050237.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B6050259.png)
![3-{[(1,3-benzodioxol-5-ylcarbonyl)amino]methyl}-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6050267.png)
![3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-PROPIONYL-2-CYCLOHEXEN-1-ONE](/img/structure/B6050276.png)
![2-(dimethylamino)-7-[4-(1H-pyrazol-4-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6050283.png)
![N-(4-ethoxyphenyl)-N'-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6050287.png)

![1-(3-fluorobenzyl)-5-(1-methyl-1H-imidazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6050295.png)
![N-ethyl-2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-pyrrolidin-1-ylethyl)acetamide](/img/structure/B6050299.png)
![1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B6050301.png)
![dimethyl 5-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B6050307.png)
![(5Z)-2-(4-ethoxyphenyl)imino-5-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B6050314.png)
![4-(4-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B6050324.png)
![methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6050329.png)
